molecular formula C8H10N2NaO3S B1663599 Sulfacetamide sodium CAS No. 127-56-0

Sulfacetamide sodium

Cat. No.: B1663599
CAS No.: 127-56-0
M. Wt: 237.23 g/mol
InChI Key: BTZCSADPJAPUNE-UHFFFAOYSA-N
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Description

Sulfacetamide (sodium monohydrate) is a sulfonamide antibiotic widely used in medical treatments. It is known for its bacteriostatic properties, meaning it inhibits the growth and multiplication of bacteria. This compound is commonly used in topical formulations to treat skin infections, acne, and seborrheic dermatitis, as well as in eye drops to treat ocular infections .

Mechanism of Action

Target of Action

Sulfacetamide sodium primarily targets bacterial para-aminobenzoic acid (PABA) . PABA is an essential component for bacterial growth, and it plays a crucial role in the synthesis of folic acid .

Mode of Action

This compound acts as a competitive inhibitor of PABA . It interferes with the conversion of PABA to the coenzyme dihydrofolic acid, a key step in microbial folate biosynthesis . This inhibition is necessary for the synthesis of folic acid in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By acting as a competitive inhibitor of PABA, this compound disrupts the production of 7,8-dihydropteroate from PABA and dihydropterin pyrophosphate, a key step in microbial folate biosynthesis .

Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract when taken orally . It is excreted in the urine largely unchanged . The biological half-life of this compound has been reported to be between 7 to 13 hours . In a study with adult subjects, the percentage of the applied dose of Sodium Sulfacetamide Lotion excreted in the urine as sulfacetamide plus sulfanilamide ranged from 0.08 to 0.33% .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . It exerts a bacteriostatic effect against sulfonamide-sensitive Gram-positive and Gram-negative microorganisms . Many strains of an individual species may be resistant .

Action Environment

This compound is stable under normal temperatures and pressures . It is an important bacteriostatic agent that is commonly used in human and veterinary medicine . Therefore, it can accumulate in the environment, mostly surface water . It has a long lifetime in the environment, so different degradation reactions have been researched . For example, the photocatalytic degradation of sulfacetamide in water solutions during illumination of UV radiation with TiO2 was examined . It was found that sulfacetamide is resistant to biodegradation and that it is toxic to the green alga Chlorella vulgaris .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfacetamide (sodium monohydrate) can be synthesized through the diazotization reaction of sulfacetamide sodium with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This salt is then coupled with 8-hydroxy-7-iodoquinoline-5-sulfonic acid in an alkaline medium to form an azo dye . Another method involves the direct alkylation of acetamide with 4-aminobenzenesulfonyl chloride or reacting 4-aminobenzenesulfonamide with acetic anhydride followed by selective, reductive deacylation using a zinc-sodium hydroxide system .

Industrial Production Methods

In industrial settings, this compound is produced by the diazotization method mentioned above, which is efficient and yields high purity products. The process involves precise control of reaction conditions, such as temperature and pH, to ensure the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Sulfacetamide (sodium monohydrate) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its typical applications.

    Reduction: The compound can be reduced, particularly in the presence of strong reducing agents.

    Substitution: Sulfacetamide can undergo substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Typically occurs in the presence of nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Sulfacetamide (sodium monohydrate) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with similar bacteriostatic properties.

    Sulfadiazine: Used in the treatment of bacterial infections and has a similar mechanism of action.

    Sulfisoxazole: Also a sulfonamide antibiotic with comparable uses and effects.

Uniqueness

Sulfacetamide (sodium monohydrate) is unique due to its specific applications in dermatology and ophthalmology. Its ability to be formulated into various topical and ocular products makes it particularly valuable in treating skin and eye infections .

Properties

CAS No.

127-56-0

Molecular Formula

C8H10N2NaO3S

Molecular Weight

237.23 g/mol

IUPAC Name

sodium;acetyl-(4-aminophenyl)sulfonylazanide

InChI

InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);

InChI Key

BTZCSADPJAPUNE-UHFFFAOYSA-N

SMILES

CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+]

Isomeric SMILES

C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/[O-].[Na+]

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[Na]

Appearance

Assay:≥98%A crystalline solid

Key on ui other cas no.

127-56-0

Pictograms

Irritant

Related CAS

144-80-9 (Parent)

Synonyms

Acetopt
Acetylsulfanilamide
AK Sulf
AK-Sulf
Albucid
Antébor
Belph 10
Belph-10
Bleph
Ceta Sulfa
Cetamide
Colircusi Sulfacetamida
Coliriocilina Sulfacetam
Isopto Cetamide
Sodium Sulamyd
Sulamyd, Sodium
Sulf 10
Sulf-10
Sulfacetam, Coliriocilina
Sulfacetamida, Colircusi
Sulfacetamide
Sulfacetamide Monosodium Salt
Sulfacetamide Sodium
Sulfacetamide, Monosodium Salt, Anhydrous
Sulfacil
Sulfacyl
Sulfair
Sulphacetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does sulfacetamide sodium exert its antibacterial effect?

A: this compound, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis. [, , , , ] This inhibition disrupts the production of essential nucleic acids, ultimately leading to bacterial growth inhibition and death. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C8H9N2NaO3S. Its molecular weight is 252.24 g/mol. [, , , , , , ]

Q3: What spectroscopic data is available for characterizing this compound?

A: this compound can be characterized using various spectroscopic techniques including UV-Vis spectrophotometry, showing a characteristic absorption maximum around 258 nm. [, , , , , ] Other useful techniques include Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ]

Q4: How does the choice of drug vehicle influence the ocular contact time of this compound?

A: Studies have shown that increasing the concentration of this compound in eye drops prolongs its ocular contact time. [] Additionally, formulating this compound in a high-viscosity gel, such as one containing carbomer Leogel, can significantly enhance its ocular bioavailability compared to aqueous suspensions. [, ]

Q5: How stable is this compound in ophthalmic solutions, and how can its stability be enhanced?

A: this compound can undergo hydrolysis to form sulfanilamide. [, ] To ensure stability, ophthalmic solutions often include sodium thiosulfate as a stabilizer. [, ]

A5: this compound is primarily used for its antibacterial properties and doesn't exhibit significant catalytic activity. This Q&A section will focus on its pharmaceutical aspects.

A5: While computational studies on this compound are limited in the provided research, molecular modeling techniques can be applied to investigate its interactions with biological targets and explore potential modifications for improved efficacy.

Q6: How does the structure of this compound relate to its antibacterial activity?

A: The sulfonamide group (-SO2NH2) in this compound is essential for its antibacterial activity, as it mimics the structure of para-aminobenzoic acid (PABA), a key substrate in bacterial folic acid synthesis. [, , , , ] Modifications to this group or the adjacent aromatic ring can significantly impact its potency and selectivity. [, , , , ]

Q7: What are some strategies for formulating this compound to improve its stability, solubility, or bioavailability?

A: Incorporating this compound into a high-viscosity gel using polymers like carbomer Leogel can enhance its ocular bioavailability. [, ] Additionally, using cyclodextrins can enhance solubility and stability through inclusion complex formation. []

Q8: What is the typical ocular contact time of this compound eye drops?

A: The concentration of this compound in tears falls to the minimum inhibitory concentration (MIC) against common bacterial pathogens approximately 30 minutes after a single application of 10 µL of a 15% solution. [] Increasing the concentration or using a high-viscosity gel formulation can extend the duration of action. [, , ]

Q9: Has the efficacy of topical N-acetyl-cysteine (NAC) been compared to a topical steroid-antibiotic combination containing this compound in treating meibomian gland dysfunction (MGD)?

A: Yes, a study compared topical NAC with a topical combination of betamethasone and this compound in patients with MGD. Both treatments, when combined with eyelid hygiene, showed significant improvements in symptoms and clinical parameters, with no significant difference between the groups. []

Q10: What is the in vitro efficacy of this compound against Nocardia asteroides compared to trimethoprim or a combination of both?

A: While this compound alone shows activity against Nocardia asteroides, a combination of this compound and trimethoprim exhibits significantly enhanced efficacy. [] This synergistic effect highlights the benefits of combination therapy in certain cases. []

Q11: What are the known resistance mechanisms to sulfonamides like this compound?

A: Bacterial resistance to sulfonamides can arise from mutations in dihydropteroate synthase, the target enzyme, reducing its affinity for the drug. [, ] Additionally, bacteria can develop mechanisms to overproduce PABA or utilize alternative metabolic pathways, bypassing the need for the enzyme inhibited by sulfonamides. [, ]

Q12: Can ophthalmic sulfonamides like this compound trigger Stevens-Johnson syndrome?

A: Although rare, there has been a reported case of Stevens-Johnson syndrome linked to the use of ophthalmic this compound in a patient with a prior history of a bullous drug reaction to sulfonamides. [] This case highlights the potential for cross-sensitivity and the importance of considering a patient's allergy history. []

Q13: Can chitosan/gelatin hybrid membranes be used for the controlled release of this compound?

A: Research indicates that chitosan/gelatin hybrid membranes can effectively control the release of this compound. [] The release kinetics follow a zero-order pattern after an initial lag phase, indicating a consistent drug release rate over time. [] This technology shows promise for developing sustained-release ocular drug delivery systems. []

A13: The provided research does not delve into specific biomarkers or diagnostics related to this compound.

Q14: What analytical techniques are commonly used for the determination of this compound?

A: High-Performance Liquid Chromatography (HPLC) is widely employed for quantifying this compound in pharmaceutical preparations and biological samples. [, , , , ] UV-Vis spectrophotometry, particularly derivative spectrophotometry, offers a simple and sensitive approach for determining this compound in pharmaceutical formulations. [, , ] Thin-layer chromatography (TLC) coupled with densitometry provides an alternative method for analyzing this compound. [, ]

A14: The research papers provided do not offer specific information regarding the environmental impact and degradation of this compound.

Q15: How does the presence of urea or ionic permeants like sodium chloride and this compound affect the swellability of acrylate-methacrylate copolymer films?

A: Studies reveal that increasing urea concentration enhances the swellability of these films, while increasing concentrations of sodium chloride and this compound reduce swellability. [] These findings highlight the influence of solute properties on polymer behavior and have implications for drug delivery systems. []

Q16: What parameters are crucial for validating analytical methods used to quantify this compound in pharmaceutical formulations?

A: Validating analytical methods for this compound involves assessing various parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ), all following ICH guidelines. [, , , , , ]

A16: Maintaining stringent quality control and adhering to good manufacturing practices (GMP) throughout the development, manufacturing, and distribution processes is essential for ensuring the quality, safety, and efficacy of this compound products.

A16: The research papers provided do not offer specific information on the immunogenicity or immunological responses associated with this compound.

A16: The research papers provided do not offer specific information on the drug-transporter interactions of this compound.

A16: The research papers provided do not offer specific information on the induction or inhibition of drug-metabolizing enzymes by this compound.

Q17: What are some alternative topical antibiotic options for treating bacterial conjunctivitis besides this compound?

A17: Alternatives include:

  • Aminoglycosides: Tobramycin and gentamicin are effective but may have higher toxicity to the corneal epithelium. []

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